1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole
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Overview
Description
1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound with the molecular formula C11H11FN2O3S It is characterized by the presence of a pyrazole ring substituted with a sulfonyl group and a fluoro-methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with 3-methylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfoxides or sulfides.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonyl group is known to enhance the compound’s binding affinity to its targets, while the fluoro and methoxy groups contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
1-(4-Fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole can be compared with similar compounds such as:
4-Fluorophenyl 4-methoxyphenyl sulfone: This compound shares a similar sulfonyl structure but lacks the pyrazole ring, making it less versatile in certain chemical reactions.
1-(4-Fluorophenyl)sulfonyl-4-methoxybenzene: Similar in structure but differs in the position of the methoxy group, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-5-6-14(13-8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHKDKLSDAASOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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